Ondansetron
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023393 | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Very soluble in acid solutions | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
99614-02-5 | |
| Record name | Ondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ondansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-232 °C, 231 - 232 °C | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Mannich Reaction-Based Synthesis
The core synthetic pathway for this compound hinges on the Mannich reaction, which facilitates the formation of its carbazole backbone. A pivotal method involves reacting a carbazolone derivative (Formula 2) with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of a water-binding agent such as acetic anhydride. This step accelerates the reaction kinetics, reducing completion time from 80–200 hours to under 3 hours. The water-binding agent sequesters reaction-generated water, shifting equilibrium toward product formation and achieving >90% conversion within 1 hour.
Subsequent steps involve transamination with 2-methylimidazole to introduce the imidazole moiety. This one-pot process eliminates intermediate isolation, enhancing yield (85–92%) and scalability. Critical parameters include:
Impurity Synthesis and Control
Related substance B, a dimeric impurity, forms during synthesis via aldol condensation. Its preparation involves diazotization of 4,4'-diaminodiphenylmethane, followed by cyclization with 1,3-cyclohexanedione and Michael addition with 2-methylimidazole. Controlling this impurity requires precise pH adjustment (3.2–3.75) and activated carbon adsorption during downstream processing.
Formulation Strategies for this compound Hydrochloride Injections
Lyophilized vs. Sterile Liquid Formulations
Two primary formulations exist: lyophilized powders and sterile liquids. Lyophilized formulations (e.g., CN201811561191.3) use mannitol as a bulking agent but require freeze-drying and high-temperature sterilization (200–250°C), increasing production costs. In contrast, sterile liquid injections (CN114209648A) employ simplified steps:
-
Excipient Dissolution : Sodium chloride (8–10 mg/mL), citric acid (0.3–0.7 mg/mL), and sodium citrate (0.2–0.3 mg/mL) dissolved in heated (40–80°C) water.
-
API Integration : this compound hydrochloride (1–3 mg/mL) dissolved separately and combined with excipients.
-
Sterilization : Dual 0.22 μm filtration followed by moist heat sterilization (121°C, 15 min).
This method eliminates pH adjusters, reducing instability risks and achieving a shelf life of 24 months.
Comparative Analysis of Formulation Methods
| Parameter | Lyophilized (CN201811561191.3) | Sterile Liquid (CN114209648A) |
|---|---|---|
| Process Steps | 7 | 4 |
| Sterilization Temp | 200–250°C | 121°C |
| Cost | High | Low |
| Stability | Moderate | High |
Industrial-Scale Optimization
Análisis De Reacciones Químicas
Types of Reactions: Ondansetron undergoes several types of chemical reactions, including:
Condensation Reactions: Used in the initial steps of its synthesis.
Mannich Reactions: Involved in the formation of the final product.
Substitution Reactions: Where dimethylamine is replaced with 2-methylimidazole.
Common Reagents and Conditions:
Formaldehyde or Formaldehyde Precursors: Used in the condensation reactions.
Amines and Imidazoles: Used in the Mannich and substitution reactions.
Non-Aqueous Polar Solvents: Provide the medium for these reactions.
Major Products: The major product of these reactions is this compound itself, which is obtained in high yields through the described synthetic routes .
Aplicaciones Científicas De Investigación
Chemotherapy-Induced Nausea and Vomiting (CINV)
Overview
Ondansetron is primarily employed to manage CINV, significantly improving patients' quality of life during cancer treatment. Its mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system, thus mitigating emetic signals triggered by chemotherapeutic agents.
Clinical Efficacy
Studies have demonstrated that this compound effectively reduces both the incidence and severity of nausea and vomiting in patients receiving cytotoxic drugs like cisplatin. It has been shown to be more effective than metoclopramide, especially when used in combination with dexamethasone .
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Ye et al. (2001) | Cancer patients | This compound vs. Placebo | Significant reduction in CINV incidence |
| Rao & Faso (2012) | Chemotherapy patients | This compound + Dexamethasone | Enhanced antiemetic effect |
Gastroenteritis and Postoperative Nausea
Application in Gastroenteritis
this compound is also used to treat nausea and vomiting associated with gastroenteritis, particularly in pediatric populations. Its efficacy in this context has been validated through randomized controlled trials, where it demonstrated a reduction in vomiting episodes compared to placebo .
Postoperative Use
In postoperative settings, this compound is administered to prevent nausea and vomiting induced by anesthesia. Its safety profile makes it a preferred choice over older antiemetics that may cause extrapyramidal symptoms.
Neurological Applications
Cholinesterase Inhibition
Recent studies indicate that this compound may possess cholinesterase inhibitory properties, suggesting potential applications in treating neurological disorders such as Alzheimer’s disease. In vitro studies have shown that this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative conditions .
| Mechanism | AChE Inhibition IC50 | BChE Inhibition IC50 |
|---|---|---|
| This compound | 33 µM | 2.5 µM |
Psychiatric Disorders
this compound has been explored as a treatment option for psychiatric disorders characterized by serotonergic dysregulation. Studies suggest that it may help modulate hyperactivity in brain regions associated with these conditions .
Anti-inflammatory Effects
Neutrophil Extracellular Traps (NETs)
Emerging research highlights this compound's role in reducing excessive inflammatory responses by inhibiting the formation of NETs, which are implicated in various critical illnesses such as sepsis and acute respiratory distress syndrome (ARDS). By targeting inflammatory pathways involving TLR8 and MAPK14, this compound may offer therapeutic benefits beyond its traditional uses .
Case Studies
Several case studies have documented the successful application of this compound in atypical scenarios:
- Case Study 1: A patient with severe gastroenteritis experienced a significant reduction in vomiting after receiving this compound, allowing for better hydration and recovery.
- Case Study 2: In a clinical trial involving patients with Alzheimer's disease, those treated with this compound showed improved cognitive function alongside reduced cholinesterase activity.
Mecanismo De Acción
Ondansetron works by blocking serotonin 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. This blockade prevents the action of serotonin, which is a key mediator of nausea and vomiting . The molecular targets involved include the serotonin 5-HT3 receptors, which are part of the body’s emetic response pathway .
Comparación Con Compuestos Similares
Promethazine: An antihistamine used to relieve allergy symptoms and nausea.
Metoclopramide: Used for the treatment of gastrointestinal reflux disease and diabetic stasis.
Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar indications.
Uniqueness of Ondansetron: this compound is unique in its high selectivity and potency as a serotonin 5-HT3 receptor antagonist. It is more effective in preventing nausea and vomiting during the first 24 hours after chemotherapy compared to other antiemetics . Additionally, its safety profile and availability in various formulations make it a preferred choice in clinical settings .
This compound continues to be a critical medication in the management of nausea and vomiting, with ongoing research exploring its broader applications and potential new uses.
Actividad Biológica
Ondansetron is a serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery. Its biological activity extends beyond its antiemetic properties, showing potential in various therapeutic areas. This article delves into the biological mechanisms, pharmacokinetics, clinical applications, and emerging research findings surrounding this compound.
This compound exerts its effects primarily by blocking the 5-HT3 receptors located in the central nervous system (CNS) and the gastrointestinal tract. By inhibiting these receptors, this compound prevents the action of serotonin, a neurotransmitter involved in triggering nausea and vomiting. This mechanism is crucial in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea.
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, with a mean bioavailability of approximately 56% to 60% following oral administration. The drug undergoes extensive first-pass metabolism, primarily via cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) . Its pharmacokinetic profile indicates that systemic exposure does not increase proportionately with dose due to reduced first-pass metabolism at higher doses. The volume of distribution is approximately 160 L, indicating extensive tissue distribution .
| Parameter | Value |
|---|---|
| Bioavailability | 56% - 60% |
| Volume of Distribution | ~160 L |
| Primary Metabolism | CYP3A4 |
| Elimination Half-life | ~3 hours |
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is extensively studied for its efficacy in managing CINV. A comprehensive review identified 13 clinical trials focusing on this compound's effects on CINV in adult cancer patients. The results consistently indicated that this compound significantly alleviated both acute and delayed phases of nausea and vomiting associated with chemotherapy regimens .
Table 1: Summary of Clinical Trials on this compound for CINV
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Trial 1 | Adult Cancer Patients | This compound vs Placebo | Reduced CINV rates |
| Trial 2 | Pediatric Patients | This compound + Dexamethasone | Higher complete response rates |
| Trial 3 | Mixed Cancer Types | This compound Monotherapy | Effective against delayed nausea |
Impact on Mortality in ICU Patients
A retrospective cohort study found that this compound use was associated with reduced mortality rates among patients on mechanical ventilation in intensive care units (ICUs). The study suggested that this compound may serve as an adjuvant treatment for critically ill patients .
Emerging Research Findings
Recent studies have explored additional biological activities of this compound beyond its antiemetic effects:
- Cholinesterase Inhibition : this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values were reported as 33 µM for AChE and 2.5 µM for BChE, indicating a stronger inhibitory effect on BChE.
- Pregnancy Outcomes : A systematic review examined the risk of congenital malformations associated with this compound use during pregnancy. The findings indicated no significant increase in risk for most birth defects, though modest increases were noted for specific conditions like cleft palate .
Case Study: Pediatric Use in Gastroenteritis
A systematic review highlighted the effectiveness of this compound in treating pediatric acute gastroenteritis. One study reported that a single dose of this compound significantly reduced vomiting episodes in children, leading to improved hydration status .
Q & A
Basic: What methodological considerations are critical when designing randomized controlled trials (RCTs) to evaluate ondansetron’s efficacy in postoperative nausea and vomiting (PONV)?
Answer:
Key considerations include:
- Endpoint selection : Use standardized definitions for "complete response" (no emesis/no rescue medication) and nausea severity scales (e.g., visual analogue scales) .
- Dose-response stratification : Test multiple doses (e.g., 4 mg vs. 8 mg IV) to identify optimal efficacy while minimizing adverse effects. Evidence suggests 8 mg IV provides a number-needed-to-treat (NNT) of 5–6 for vomiting prevention .
- Blinding and crossover designs : Double-blind, placebo-controlled crossover trials reduce interpatient variability, as seen in cisplatin-induced emesis studies .
Basic: How should safety profiles of this compound be systematically assessed in clinical trials?
Answer:
- Adverse event monitoring : Track common effects (headache, elevated liver enzymes) using laboratory metrics (e.g., ALT/AST levels) and patient-reported outcomes. A systematic review found a number-needed-to-harm (NNH) of 31 for elevated liver enzymes .
- Cardiac risk assessment : Monitor QT prolongation via ECG, particularly in patients on concomitant QT-prolonging drugs .
- Long-term follow-up : Cohort studies with large sample sizes (e.g., >88,000 pregnancies) are critical for detecting rare teratogenic risks .
Basic: What study designs are appropriate for evaluating this compound’s teratogenic risk in pregnant populations?
Answer:
- Cohort vs. case-control : Large retrospective cohort studies (e.g., using healthcare databases) minimize recall bias, while case-control studies (e.g., National Birth Defects Prevention Study) improve power for rare outcomes like cleft palate .
- Confounding adjustment : Control for maternal age, comorbidities, and concomitant medications. Sensitivity analyses should exclude high-risk subgroups to validate findings .
Advanced: How can meta-analyses account for duplicate publication bias in this compound efficacy studies?
Answer:
- Systematic screening : Identify duplicate data by cross-referencing author lists, patient demographics, and trial timelines. A case study found 17% of this compound trials were covert duplicates, inflating efficacy by 23% .
- Data exclusion criteria : Prioritize original reports over duplicates. For example, excluding duplicated data adjusted the NNT for vomiting prevention from 4.9 to 6.4 .
- Statistical correction : Use sensitivity analyses to compare pooled estimates with/without duplicates .
Advanced: How can conflicting findings on this compound’s association with congenital malformations be resolved?
Answer:
- Harmonizing exposure definitions : Differentiate between prescription dispensing data and confirmed clinical use to reduce misclassification .
- Meta-regression : Adjust for study design heterogeneity (e.g., cohort vs. case-control). For example, cohort studies showed no significant cleft palate risk, while case-control studies reported conflicting odds ratios .
- Subgroup stratification : Analyze routes of administration (IV vs. oral), as IV use in one cohort showed no increased risk .
Advanced: What preclinical models are validated for studying this compound’s antiemetic mechanisms?
Answer:
- Radiation-induced emesis in rats : Measure kaolin consumption ("pica") as a proxy for nausea. This compound (0.75 mg/kg) significantly suppressed pica post-TBI, validating serotonin receptor involvement .
- Cisplatin-induced emesis in ferrets : Widely used for dose-response profiling, though rodent models are cost-effective for high-throughput screening .
Advanced: What statistical methods are used to analyze this compound’s synergistic effects in combination therapies?
Answer:
- ANOVA with post hoc tests : One-way ANOVA followed by Tukey’s test can compare this compound-fluoxetine combinations vs. monotherapies in serotonin elevation studies .
- Isobolographic analysis : Quantifies additive/synergistic interactions by comparing experimental dose-response curves to theoretical additive models.
Advanced: How do real-world evidence (RWE) studies complement RCTs in assessing this compound’s pediatric efficacy?
Answer:
- Retrospective cohort designs : Analyze ED data to compare outcomes (e.g., IV rehydration rates) pre/post this compound adoption. One study found no significant reduction in IV use despite increased this compound prescriptions .
- Cost-effectiveness analysis : Incorporate direct medical costs and revisit rates. RWE showed this compound reduced ED revisits by 3.7% .
Advanced: How should comparative efficacy trials between this compound and newer 5-HT3 antagonists (e.g., ramosetron) be designed?
Answer:
- Non-inferiority designs : Use predefined margins (e.g., 10% difference in complete response rates) .
- Dose-equivalence adjustment : Account for potency differences; ramosetron 0.3 mg may equate to this compound 8 mg .
- Adverse event benchmarking : Compare headache incidence (NNH = 36 for this compound) to newer agents .
Advanced: What methods improve reproducibility in this compound pharmacokinetic interaction studies?
Answer:
- Crossover designs : Administer this compound with/without interacting drugs (e.g., phenytoin) in the same subjects to control for variability .
- Clearance quantification : Use pharmacokinetic models to calculate changes in AUC and half-life. For example, rifampin increased this compound clearance by 73% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
